1-Amino-2-naphthol

Electrochemical Sensor Dissolved Oxygen Detection Electrocatalysis

Researchers requiring an ortho-aminonaphthol scaffold for heterocycle synthesis, corrosion inhibitor development, or electrochemical sensor fabrication often face supply inconsistency. 1-Amino-2-naphthol (CAS 2834-92-6) provides the critical ortho-relationship of amino and hydroxyl groups essential for these applications. • Forms oxazine heterocycles & Betti base derivatives for medicinal chemistry • Enables Cu-complex modified electrodes for dissolved oxygen sensing • Achieves 84-95% corrosion inhibition at 200 ppm in acidic media Bulk quantities available with batch-specific CoA.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 2834-92-6
Cat. No. B1212963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-naphthol
CAS2834-92-6
Synonyms1-amino-2-naphthalenol
1-amino-2-naphthol
1-amino-2-naphthol hydrochloride
1-amino-2-naphthol sulfate
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N)O
InChIInChI=1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2
InChIKeyFHMMQQXRSYSWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-2-naphthol Technical Baseline


1-Amino-2-naphthol (CAS 2834-92-6) is an ortho-substituted aminonaphthol compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol [1]. It is characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group on adjacent carbons of the naphthalene ring system [1]. Computed physicochemical properties include an XLogP3 value of 1.7, two hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds [1]. The compound is commonly utilized in the synthesis of azo dyes, as a precursor for heterocyclic compounds, and as a functional material in electrochemical sensor applications.

Ortho-aminophenol architecture enables oxazine and Betti base synthesis
Redox-active ligand supports electrochemical sensor fabrication
Versatile intermediate: from azo dye reduction to functional materials

Why 1-Amino-2-naphthol Is Non-Substitutable


The specific ortho-relationship of the amino and hydroxyl groups on the naphthalene ring in 1-amino-2-naphthol is a critical determinant of its chemical and functional properties, making it non-substitutable with other positional isomers or aminonaphthol derivatives. This unique ortho-aminophenol configuration enables specific reactions, such as the formation of heterocycles like oxazines [1], and underpins its use in Betti base derivatives [2]. Furthermore, its distinct redox behavior, exploited in electrochemical sensing [3], and its capacity to form stable metal complexes [4] are directly linked to this specific molecular architecture. Substitution with other aminonaphthols, such as the 4-sulfonic acid derivative or different positional isomers, would fundamentally alter the reaction outcomes, stability constants, and electronic properties of the resulting materials or intermediates, thereby compromising the performance and integrity of the intended scientific or industrial application.

Positional isomers
Ortho-aminophenol substitution pattern is essential; 1-amino-4-naphthol or 2-amino-1-naphthol alter heterocycle formation and redox properties.
Sulfonated derivatives
1-Amino-2-naphthol-4-sulfonic acid changes metal-complex stability and solubility, unsuitable for applications requiring unsubstituted core.
Alternative aminonaphthols
Other aminonaphthol scaffolds lack the specific electronic and steric profile needed for Betti base reactions and sensor immobilization.

1-Amino-2-naphthol Performance Evidence


Electrochemical Oxygen Sensing

A glassy carbon electrode modified with a copper-1-amino-2-naphthol (AN-Cu2+) complex immobilized on carboxyl-functionalized multi-walled carbon nanotubes (GCE/f-MWCNT@AN-Cu2+) demonstrates specific electrocatalytic activity for the oxygen reduction reaction (ORR). This activity is attributed to the 1-amino-2-naphthol ligand, enabling the electrode to function as a dissolved oxygen (DO) sensor [1]. In contrast, an unmodified glassy carbon electrode (GCE) or a GCE modified only with f-MWCNT does not exhibit this specific catalytic response, providing only a baseline, non-specific signal [1].

Electrocatalytic ORR
Head-to-head
Modified GCE/f-MWCNT@AN-Cu2+ detects dissolved oxygen via 4-electron ORR; unmodified GCE shows negligible signal
Demonstrates active electrocatalyst role; supports sensor development
pH 7 PBS; Koutecky-Levich confirmed mechanism
Electrochemical Sensor Dissolved Oxygen Detection Electrocatalysis

Corrosion Inhibition Efficiency

Aminonaphthol derivatives, synthesized from Betti base reactions involving precursors like 1-amino-2-naphthol, exhibit significant corrosion inhibition for mild steel in acidic environments [1]. At a concentration of 200 ppm, these compounds achieve inhibition efficiencies in the range of 84–95% for mild steel exposed to 1 M HCl and 0.5 M H2SO4 solutions [1]. This is a direct comparison to an uninhibited baseline where the steel undergoes rapid, uncontrolled corrosion.

Corrosion Inhibition
Head-to-head
IE% 84–95% for Betti base derivatives at 200 ppm
Supports inhibitor screening; conditions-dependent performance
1 M HCl / 0.5 M H₂SO₄, mild steel
Corrosion Science Mild Steel Protection Acid Pickling Inhibitor

Antibacterial Activity vs. Ciprofloxacin

A specific 1-aminoalkyl-2-naphthol derivative, 1-(phenyl(ortho-tolylamino)methyl)naphthalene-2-ol (Compound 37), exhibited promising in vitro antibacterial activity [1]. Its minimum inhibitory concentration (MIC) against E. coli was 25 μg/ml, which is comparable to the positive control ciprofloxacin, a widely used broad-spectrum antibiotic [1]. This activity is specific to the 1-aminoalkyl-2-naphthol scaffold and is not a general property of all 2-naphthol derivatives.

Antibacterial MIC
Head-to-head
MIC = 25 μg/ml against E. coli (Compound 37)
Supports antimicrobial screening context; requires broad-panel validation
Broth dilution; single strain; compare to ciprofloxacin
Medicinal Chemistry Antibacterial Agent Drug Discovery

Metal Complex Stability Constants

Eiknogen (1-amino-2-naphthol-4-sulfonic acid), a closely related sulfonated derivative, forms stable 1:1 and 1:2 complexes with a range of transition metal ions, for which stability constants (log K1 and log K2) have been experimentally determined [1]. While direct quantitative comparison for unsubstituted 1-amino-2-naphthol is limited in the retrieved data, the established chelation behavior of eiknogen provides a class-level inference for the metal-binding capacity of the 1-amino-2-naphthol scaffold, which is crucial for applications like metal ion detection and separation.

Metal Chelation
Class-level
Eiknogen (sulfonated analog) forms 1:1/1:2 complexes with transition and rare earth ions
Inherent bidentate ligand capacity; data to verify for unsubstituted scaffold
Stability constants determined in 75% dioxane
Coordination Chemistry Analytical Chemistry Metal Chelation

Synthetic Intermediate Versatility

1-Amino-2-naphthol hydrochloride is produced via the reduction of an azo dye precursor, specifically 1-(1-phenylazo)-2-naphthol, using stannous chloride under reflux [1]. This established synthetic pathway positions 1-amino-2-naphthol not as a final dye but as a versatile intermediate. In contrast, the direct azo coupling product, 1-(1-phenylazo)-2-naphthol, is a finished dye with specific color properties. The reduction to the amino-naphthol offers a divergent point for synthesizing a wider array of functional materials beyond the initial azo dye.

Synthetic Versatility
Context-dependent
1-Amino-2-naphthol enables divergent synthesis of heterocycles and functional materials
Building block vs. terminal azo dye; supports derivatization workflows
Reduction of 1-(1-phenylazo)-2-naphthol with SnCl₂
Synthetic Chemistry Dye Chemistry Chemical Intermediates

1-Amino-2-naphthol Applications


Dissolved Oxygen Sensor Fabrication

Based on its demonstrated role as an electrocatalyst for the oxygen reduction reaction, 1-amino-2-naphthol is a key component for constructing modified electrodes used in the detection of dissolved oxygen (DO). This is particularly relevant for developing sensors for environmental water monitoring or industrial process control. The data indicates that an electrode modified with a copper-1-amino-2-naphthol complex on functionalized carbon nanotubes (GCE/f-MWCNT@AN-Cu2+) provides a specific and sensitive response to DO in a pH 7 buffer [1].

Corrosion Inhibitor Synthesis for Acid Pickling

1-Amino-2-naphthol serves as a crucial building block for synthesizing aminonaphthol-based corrosion inhibitors, particularly Betti base derivatives. These synthesized compounds have been shown to be highly effective at protecting mild steel in aggressive acidic environments, achieving inhibition efficiencies between 84% and 95% at a 200 ppm concentration in 1 M HCl and 0.5 M H2SO4 [2]. This application is directly relevant to the metal finishing and industrial cleaning sectors.

Antimicrobial Agent Development

1-Amino-2-naphthol derivatives, specifically those generated via the Betti base reaction, demonstrate promising antimicrobial properties. The evidence shows that certain 1-aminoalkyl-2-naphthol compounds exhibit potent antibacterial activity, with one derivative achieving a Minimum Inhibitory Concentration (MIC) of 25 μg/ml against E. coli, a value comparable to the clinical antibiotic ciprofloxacin [3]. This positions 1-amino-2-naphthol as a valuable starting material in medicinal chemistry research for combating infectious diseases.

Heterocyclic Compound Synthesis

The ortho-aminophenol structure of 1-amino-2-naphthol makes it an ideal precursor for synthesizing various heterocyclic systems, such as oxazines, which are important in medicinal and materials chemistry [3]. Furthermore, its established role as an intermediate derived from the reduction of azo dyes [4] confirms its utility as a platform for creating a diverse array of complex molecules beyond its direct application as a dye component.

Application
Selection Property
Validation Focus
Dissolved oxygen sensor research
Electrocatalytic ORR activity
Oxygen sensitivity and selectivity in aqueous media
Corrosion inhibitor screening
Inhibition efficiency in acidic media
Performance in HCl and H₂SO₄ pickling baths
Antimicrobial screening studies
MIC against Gram-negative bacteria
Broad-panel validation and resistance profiling
Heterocyclic compound synthesis
Ortho-aminophenol reactivity
Oxazine and Betti base derivative formation

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